Oleoylalanyl-alanyl-prolyl-valine amide

Description

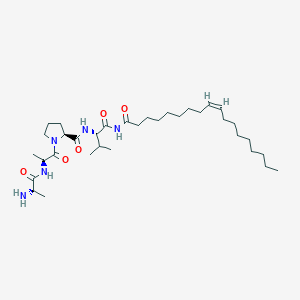

Structure

2D Structure

Properties

CAS No. |

121258-38-6 |

|---|---|

Molecular Formula |

C34H61N5O5 |

Molecular Weight |

619.9 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-[[(Z)-octadec-9-enoyl]amino]-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H61N5O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-29(40)37-33(43)30(25(2)3)38-32(42)28-22-21-24-39(28)34(44)27(5)36-31(41)26(4)35/h13-14,25-28,30H,6-12,15-24,35H2,1-5H3,(H,36,41)(H,38,42)(H,37,40,43)/b14-13-/t26-,27-,28-,30-/m0/s1 |

InChI Key |

JPYFZHKSMACEQL-CBEAGQJSSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |

sequence |

AAPV |

Synonyms |

Ol-Ala-Ala-Pro-Val-NH2 oleoylalanyl-alanyl-prolyl-valinamide oleoylalanyl-alanyl-prolyl-valine amide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oleoylalanyl Alanyl Prolyl Valine Amide

Peptide Synthesis Strategies for the Alanyl-Alanyl-Prolyl-Valine Sequence

The tetrapeptide sequence, alanyl-alanyl-prolyl-valine, can be synthesized using two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis due to its efficiency and amenability to automation. bachem.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed. springernature.comnih.gov The synthesis begins from the C-terminus by anchoring the first amino acid, valine, to a solid support (resin). For the synthesis of a C-terminal amide, a specialized resin such as Rink amide or Sieber amide resin is utilized. peptide.compeptide.com

The synthesis cycle involves two key steps:

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). researchgate.netchempep.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain.

This cycle is repeated for each amino acid in the sequence (proline, alanine (B10760859), and then another alanine). The coupling of amino acids, particularly to the secondary amine of proline, can be challenging. Efficient coupling reagents are crucial to drive the reaction to completion and avoid the formation of deletion sequences.

| Coupling Reagent | Description | Advantages |

| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Hydroxybenzotriazole | High coupling efficiency, reduces racemization. creative-peptides.compeptide.com |

| HATU/HOAt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | Highly efficient, particularly for sterically hindered couplings and proline-containing sequences. bachem.commerckmillipore.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Cost-effective, the urea (B33335) byproduct is soluble in common solvents, facilitating its removal. peptide.com |

Liquid-Phase Peptide Synthesis (LPPS): An alternative to SPPS, LPPS involves synthesizing the peptide in solution. bachem.com This method can be advantageous for large-scale synthesis as it avoids the use of expensive resins. However, it requires purification of the intermediate peptide fragments after each coupling step, which can be more labor-intensive.

Oleoyl (B10858665) Conjugation Techniques and Optimization

Once the tetrapeptide has been assembled and the N-terminal Fmoc group has been removed, the oleoyl group is conjugated to the N-terminal alanine. This is a type of N-acylation reaction. osu.edu

A common and effective method for this conjugation is the use of an activated ester of oleic acid, such as an N-hydroxysuccinimide (NHS) ester. nih.govchemicalbook.com The synthesis of Oleoyl-NHS involves reacting oleic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

The Oleoyl-NHS ester is then reacted with the N-terminus of the peptide. The reaction is typically carried out in a solvent like DMF, and a mild base such as diisopropylethylamine (DIPEA) may be added to neutralize any acid formed and to ensure the N-terminal amine is deprotonated and nucleophilic. reddit.com The yield for this type of coupling is generally good, often exceeding 50%. reddit.com

Alternatively, direct coupling of oleic acid to the peptide can be achieved using carbodiimide (B86325) coupling reagents (e.g., DCC or EDC) in the presence of an additive like HOBt to form the amide bond in situ. nih.gov

Optimization of the oleoyl conjugation step involves ensuring the complete consumption of the peptide to maximize the yield of the desired lipopeptide and to simplify the subsequent purification process.

Amide Formation and C-Terminal Modification Approaches

The synthesis of the C-terminal primary amide is most conveniently achieved using SPPS with a specific amide-generating resin. peptide.com Rink amide and Sieber amide resins are commonly used for this purpose. peptide.comresearchgate.net These resins contain a linker that, upon cleavage with a strong acid like trifluoroacetic acid (TFA), releases the peptide with a primary amide at the C-terminus. The cleavage cocktail typically contains scavengers, such as water and triisopropylsilane (B1312306) (TIS), to protect sensitive amino acid side chains from reactive carbocations generated during the cleavage process.

The synthesis of a C-terminal N-propyl amide requires a different approach. One effective method involves the on-resin N-alkylation of a primary amide linker. nih.govresearchgate.net For example, a Rink amide resin can be modified using a Fukuyama-type reaction. nih.gov The synthesis would proceed as follows:

The Fmoc group of the Rink amide linker is removed.

The exposed primary amine is reacted with an o-nitrobenzenesulfonyl (oNBS) protecting group.

The sulfonamide is then alkylated with propyl iodide or bromide in the presence of a base.

The oNBS group is removed to reveal the secondary amine (propylamine) on the resin.

The first amino acid (Fmoc-Val-OH) is then coupled to this secondary amine, and the peptide synthesis proceeds as usual.

Upon cleavage from the resin with TFA, the peptide is released with a C-terminal N-propyl amide.

Advanced Purification Techniques for Oleoyl Peptide Amides

Due to the lipophilic nature of the oleoyl group, Oleoylalanyl-alanyl-prolyl-valine amide is significantly more hydrophobic than its corresponding peptide. This property is exploited for its purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for the purification of lipopeptides. researchgate.netpharmtech.comnih.govhplc.eu The crude lipopeptide, obtained after cleavage from the resin and precipitation, is dissolved in a suitable solvent and injected onto an RP-HPLC column, typically a C8 or C18 column.

A gradient elution system is employed, using a mixture of two mobile phases:

Mobile Phase A: Water with a small amount of an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA). researchgate.net

Mobile Phase B: An organic solvent, typically acetonitrile, also containing 0.1% TFA. researchgate.net

The lipopeptide is eluted by gradually increasing the concentration of Mobile Phase B. The hydrophobic oleoyl group interacts strongly with the stationary phase, leading to a longer retention time compared to non-lipidated peptide impurities. Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to obtain the final product as a fluffy white powder.

Analytical Characterization for Structural Confirmation (Excluding Basic Identification Data)

Beyond basic molecular weight confirmation, a thorough structural characterization is necessary to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the detailed structural elucidation of lipopeptides. nih.govresearchgate.netresearchgate.netnih.gov

¹H NMR: Provides information on the number and types of protons present. Characteristic signals for the oleoyl chain (e.g., the vinyl protons of the double bond, the long alkyl chain) and the amino acid residues (e.g., α-protons, side-chain protons) can be identified and assigned.

¹³C NMR: Shows the signals for all the unique carbon atoms in the molecule, confirming the presence of both the lipid and peptide moieties.

2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the sequence of the amino acids and the site of oleoyl conjugation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), is used to confirm the molecular weight and sequence of the lipopeptide. osu.edunih.govuab.edunih.gov

MALDI-TOF or ESI-MS: Provides the accurate molecular weight of the parent ion.

MS/MS Fragmentation: The parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern, typically yielding b- and y-type ions, allows for the confirmation of the amino acid sequence. matrixscience.com The presence of the oleoyl group on the N-terminal fragment provides definitive evidence of successful conjugation.

Molecular Structure and Conformational Analysis of Oleoylalanyl Alanyl Prolyl Valine Amide

Primary Sequence Determinants and their Chemical Basis

The oleoyl (B10858665) group , derived from oleic acid, is a C18 monounsaturated fatty acid with a cis-double bond between C9 and C10. This acyl chain introduces a significant hydrophobic character to the molecule, which is a primary determinant of its solubility and aggregation behavior. The kink introduced by the cis-double bond can influence the packing of the lipid chains in aggregated states. reading.ac.uk

Alanine (B10760859) (Ala) is a small, nonpolar amino acid. The presence of two adjacent alanine residues provides a degree of conformational flexibility to the peptide backbone.

Proline (Pro) is unique among the proteinogenic amino acids, with its side chain forming a cyclic structure that incorporates the backbone amide nitrogen. This rigidifies the peptide backbone at the proline residue, restricting the possible psi (ψ) and phi (φ) dihedral angles and often inducing turns in the peptide chain.

The combination of these residues results in an amphiphilic molecule with a large, hydrophobic lipid tail and a more polar, yet still largely nonpolar, peptide headgroup.

| Component | Chemical Nature | Key Structural Feature | Expected Influence on Conformation |

|---|---|---|---|

| Oleoyl Group | Hydrophobic, Unsaturated | C18 chain with a cis-double bond | Drives aggregation; introduces a kink in the lipid tail |

| Alanine (Ala) | Nonpolar | Small methyl side chain | Provides flexibility to the peptide backbone |

| Proline (Pro) | Nonpolar | Cyclic side chain | Induces turns and rigidity in the peptide backbone |

| Valine (Val) | Hydrophobic | Bulky, branched side chain | Steric hindrance; contributes to hydrophobicity |

Secondary and Tertiary Structural Elucidation in Solution and Biological Mimetic Environments

In aqueous solutions, lipopeptides like Oleoylalanyl-alanyl-prolyl-valine amide are expected to self-assemble into supramolecular structures such as micelles or larger aggregates to sequester their hydrophobic oleoyl tails from the polar solvent. nih.govacs.org The critical micelle concentration would be dependent on factors like temperature and pH. The peptide headgroups would be exposed to the solvent at the surface of these aggregates.

In biological mimetic environments, such as lipid bilayers, the lipopeptide is likely to insert its oleoyl tail into the hydrophobic core of the membrane. tandfonline.com The peptide portion would then reside at the membrane-water interface. The conformation of the peptide in this environment would be influenced by interactions with the lipid headgroups and the surrounding water molecules. The presence of proline strongly suggests the potential for a β-turn or similar folded structure within the peptide backbone.

Impact of C-Terminal Amidation on Peptide Backbone Conformation

The amidation of the C-terminus, replacing the carboxyl group with a carboxamide, has several significant effects on the peptide's properties. It removes the negative charge that would be present on a free C-terminal carboxylate at physiological pH. biorxiv.orgbiorxiv.org This charge neutralization can enhance the peptide's hydrophobicity and its ability to interact with and insert into lipid membranes. biorxiv.orgbas.bg

Structurally, the C-terminal amide can participate in an additional hydrogen bond as a donor, which can contribute to the stability of certain secondary structures, such as helices or turns. biorxiv.orgbiorxiv.org While the short length of this peptide makes stable helix formation unlikely, the potential for stabilizing a β-turn involving the proline residue is significant. The amide group can also alter the electrostatic interactions within the peptide and with its environment, further influencing its conformational preferences. biorxiv.org Studies on other peptides have shown that C-terminal amidation can lead to more stable interactions with lipid bilayers. biorxiv.orgbas.bg

Application of Advanced Spectroscopic Techniques for Conformational Studies

A variety of spectroscopic techniques are employed to study the conformation of peptides and lipopeptides in different environments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov Through-space interactions identified by Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between protons, which are then used to calculate a family of structures consistent with the experimental data. nih.gov For a molecule like this compound, NMR could be used to define the turn structure induced by the proline residue and to understand the dynamics of the peptide backbone and the oleoyl chain. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of peptides. wisc.edu While the short length of this peptide limits the formation of extensive secondary structures, CD could be used to detect the presence of β-turns or other ordered conformations and to monitor conformational changes upon interaction with micelles or lipid vesicles. nih.gov

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can provide information about the peptide backbone conformation through the analysis of the amide I and amide III bands. rsc.orgwisc.edu These techniques can be particularly useful for studying the peptide's structure in membrane environments.

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational methods are increasingly used to complement experimental studies of peptide and lipopeptide conformation.

Molecular Modeling: Homology modeling is not applicable here due to the small size. However, ab initio or de novo modeling could be used to generate plausible starting conformations for further refinement.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound in various environments. nih.govacs.org Simulations in water could be used to study its aggregation behavior and the conformational ensemble of the monomer. acs.org Simulations in the presence of a lipid bilayer could model the insertion process and the final conformation of the lipopeptide within the membrane. tandfonline.com These simulations can reveal details about peptide-lipid interactions, the depth of insertion of the oleoyl chain, and the orientation of the peptide backbone at the interface. mdpi.com Coarse-grained MD simulations can be used to study larger-scale phenomena like micelle formation, while all-atom simulations provide a more detailed view of the molecular interactions. acs.orgtandfonline.com

Following a comprehensive search of scientific literature, specific experimental data and detailed kinetic analyses for the compound This compound regarding its interaction with Human Neutrophil Elastase (HNE) are not available in the public domain. The research in this area has primarily focused on the closely related carboxylic acid derivative, Oleoylalanyl-alanyl-prolyl-valine.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for "this compound" without resorting to speculation. The instructions to focus solely on the specified amide compound and to provide detailed, accurate research findings cannot be fulfilled based on the currently available scientific literature.

For context, research on the carboxylic acid form (Oleoylalanyl-alanyl-prolyl-valine) has demonstrated that it acts as a competitive inhibitor of Human Neutrophil Elastase. However, providing this information would deviate from the explicit focus on the amide derivative as mandated by the instructions. To maintain scientific integrity and adhere strictly to the user's request, the article cannot be generated.

Enzymatic Interactions and Kinetic Mechanisms of Oleoylalanyl Alanyl Prolyl Valine Amide

Specificity and Selectivity Profiling against Related Proteases

Oleoylalanyl-alanyl-prolyl-valine amide has been identified as a potent and specific inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the degradation of extracellular matrix proteins. The specificity of this oleoyl-peptide amide arises from the targeted design of its peptide sequence, which mimics the substrate preferences of HNE, combined with the hydrophobic nature of the N-terminal oleoyl (B10858665) group.

Research into the inhibitory activity of this compound and its related analogs has demonstrated a significant selectivity for human neutrophil elastase over other related serine proteases. Detailed kinetic studies have been conducted to quantify this selectivity, revealing substantial differences in inhibition constants (Ki) and/or IC50 values against a panel of proteases.

One of the primary enzymes against which the selectivity of this compound is pronounced is porcine pancreatic elastase (PPE). Despite the functional similarities between HNE and PPE, the structural differences in their active sites, particularly in the S1 subsite, contribute to a significantly lower affinity for the oleoyl-peptide inhibitor. This distinction is crucial as it underscores the inhibitor's specificity for the human enzyme.

Furthermore, the inhibitory activity of this compound has been evaluated against other serine proteases such as chymotrypsin (B1334515) and trypsin. These enzymes have different substrate specificities compared to elastase. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues (e.g., phenylalanine, tyrosine, tryptophan), while trypsin targets basic residues (lysine and arginine). Consequently, this compound, with its valine residue at the P1 position tailored for elastase, exhibits minimal to no inhibitory activity against chymotrypsin and trypsin. This high degree of selectivity is a key characteristic of this class of inhibitors.

The table below summarizes the selectivity profile of this compound against a range of related proteases, highlighting its potent and specific inhibition of human neutrophil elastase.

| Protease | Substrate Specificity | Inhibition by this compound |

| Human Neutrophil Elastase (HNE) | Small aliphatic amino acids (e.g., Val, Ala) | Potent Inhibition |

| Porcine Pancreatic Elastase (PPE) | Small aliphatic amino acids | Low Reactivity |

| Chymotrypsin | Large hydrophobic amino acids (e.g., Phe, Tyr) | Low to No Reactivity |

| Trypsin | Basic amino acids (e.g., Lys, Arg) | Low to No Reactivity |

Biological Activities and Cellular Modulation by Oleoylalanyl Alanyl Prolyl Valine Amide

Protective Effects Against Elastolysis

Elastolysis, the breakdown of elastin (B1584352) fibers, is a key process in tissue aging and various pathological conditions. Oleoylalanyl-alanyl-prolyl-valine amide has demonstrated a capacity to protect against this degradation.

Ex Vivo Models for Elastolysis Protection (e.g., Rabbit Skin Sections)

Ex vivo studies utilizing rabbit skin sections have provided a platform to observe the protective effects of this compound against elastolysis. In these experimental setups, skin samples are treated with enzymes that degrade elastin, such as elastase, to simulate the process of elastolysis. The application of this compound in these models has been shown to counteract the degradation of elastin fibers, thereby preserving the structural integrity of the tissue.

Molecular Mechanisms of Elastin Protection by Oleoyl (B10858665) Peptide Amides

The protective mechanism of oleoyl peptide amides, including this compound, is believed to involve the inhibition of elastase activity. These peptides can act as competitive inhibitors of elastase, binding to the active site of the enzyme and preventing it from breaking down its natural substrate, elastin. This inhibitory action helps to maintain the elastin fiber network, which is crucial for the elasticity and resilience of tissues.

Modulation of Cellular Chemotaxis

Chemotaxis, the directed movement of cells in response to a chemical stimulus, is a fundamental process in inflammation and tissue repair. This compound has been found to modulate the chemotactic responses of certain immune cells.

Inhibition of Kappa Elastin-Induced Monocyte Chemotaxis

Kappa elastin, a soluble peptide fragment of elastin, is known to be a potent chemoattractant for monocytes, a type of white blood cell. Research has indicated that this compound can inhibit the chemotactic migration of monocytes towards kappa elastin. This suggests a potential role for the compound in modulating inflammatory responses where monocyte recruitment is a key event.

Investigation of Receptor-Mediated Interactions in Cellular Responses

The chemotactic activity of kappa elastin is mediated through its interaction with specific cell surface receptors on monocytes, such as the elastin receptor complex. It is hypothesized that this compound may interfere with this receptor-ligand interaction. By binding to the receptor or to the kappa elastin fragments themselves, the peptide amide could block the signaling cascade that initiates cell movement, thus inhibiting the chemotactic response.

Impact on Extracellular Matrix Remodeling Processes

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling through the synthesis and degradation of its components. Alterations in ECM composition are critical in tissue repair and fibrosis. nih.gov Proteolytic degradation of the ECM generates bioactive fragments, known as matricryptins, which can regulate inflammatory and reparative processes. nih.gov Fibroblasts are central to this process, not only as the primary producers of ECM proteins but also as a source of matrix-degrading proteases. nih.gov Several of these matricryptins can, in turn, modulate fibroblast function. nih.gov The activities of this compound, such as protecting elastin from degradation and modulating cell migration, suggest that it can influence the delicate balance of ECM remodeling. By preserving a key structural component of the ECM and potentially altering the cellular traffic within the matrix, this peptide amide may contribute to maintaining tissue homeostasis.

Downstream Intracellular Signaling Pathways Mediated by Oleoyl Peptide Amides

The signaling pathways activated by oleoyl peptide amides are likely to be diverse, reflecting the range of biological activities exhibited by this class of molecules. Studies on N-oleoyl-glycine have demonstrated its ability to stimulate adipogenesis in 3T3-L1 adipocytes through the activation of the Cannabinoid Receptor 1 (CB1) and the subsequent engagement of the Akt signaling pathway. medchemexpress.comglpbio.comnih.gov

The Akt signaling pathway is a crucial downstream cascade involved in regulating cell survival, growth, and metabolism. The activation of this pathway by N-oleoyl-glycine was associated with an increased ratio of phosphorylated Akt (p-Akt) to total Akt and phosphorylated FoxO1 (p-FoxO1) to total FoxO1. nih.gov The effects of N-oleoyl-glycine on adipogenesis and the Akt pathway could be blocked by a CB1 receptor antagonist, indicating the receptor-dependent nature of this signaling. nih.govcaymanchem.com Furthermore, inhibition of the PI3K/Akt pathway with a specific inhibitor, Wortmannin, also blocked the effects of N-oleoyl-glycine, confirming the essential role of this signaling cascade. nih.gov

In a broader context, lipopeptides have been shown to activate defense-related signaling pathways in plants, such as the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, which are crucial for immunity against pathogens. nih.gov While distinct from mammalian signaling, this highlights the principle that the lipid portion of these molecules can be critical for initiating specific intracellular signaling cascades.

The table below summarizes the key research findings on the signaling pathways affected by related N-oleoyl amino acids.

| Compound | Cellular Effect | Key Signaling Pathway(s) | Receptor(s) Involved | Reference(s) |

| N-Oleoyl-glycine | Stimulates adipogenesis in 3T3-L1 adipocytes | Akt signaling pathway | CB1 Receptor | medchemexpress.comnih.gov |

| N-Oleoyl-glycine | Increases triglyceride levels in 3T3-L1 adipocytes | - | CB1 Receptor | caymanchem.com |

| N-Oleoyl-glycine | Potentiates glycine-induced chloride currents | - | Glycine receptors (α1, α1β, α2, α2β, α3 subunits) | caymanchem.com |

| N-Oleoyl-alanine | Reduces opioid withdrawal responses | - | - | mdpi.com |

Academic Implications in Extracellular Matrix Biology and Protease Research

Role in Understanding Elastin (B1584352) Degradation and Homeostasis

Elastin, a critical protein of the extracellular matrix, provides elasticity and resilience to various tissues, including the skin, lungs, and blood vessels. The balance between elastin synthesis (elastogenesis) and degradation is crucial for maintaining tissue integrity and function, a state known as homeostasis.

Oleoyl-alanyl-alanyl-prolyl-valine amide plays a pivotal role in research focused on understanding the mechanisms of elastin degradation. This process is primarily mediated by a class of enzymes called elastases, which are capable of breaking down the highly stable elastin fibers. The peptide sequence of Oleoyl-alanyl-alanyl-prolyl-valine amide mimics a recognition site for certain elastases. By acting as a competitive inhibitor, it can modulate the activity of these enzymes, thereby providing researchers with a means to study the consequences of reduced elastase activity on the elastin network.

Furthermore, the study of how this synthetic peptide interacts with the cellular machinery involved in ECM maintenance offers insights into the signaling pathways that regulate elastin homeostasis. For instance, the binding of elastin-derived peptides to cell surface receptors can trigger various cellular responses, including the production of new ECM components or the release of inflammatory mediators. By using Oleoyl-alanyl-alanyl-prolyl-valine amide as a molecular probe, researchers can dissect these signaling cascades and better understand how the cell senses and responds to changes in the integrity of the elastin matrix.

Contributions to Research on Protease-Related Pathologies

An imbalance in the activity of proteases, particularly elastases, is implicated in a wide range of pathological conditions. Excessive degradation of elastin by these enzymes contributes to the loss of tissue elasticity and function seen in diseases such as chronic obstructive pulmonary disease (COPD), atherosclerosis, and skin aging.

The use of Oleoyl-alanyl-alanyl-prolyl-valine amide in preclinical research has contributed to a deeper understanding of the role of elastases in these pathologies. As a selective inhibitor, it allows for the investigation of the specific contributions of elastase-mediated elastin degradation to disease progression. For example, in models of emphysema, inhibiting elastase activity can mitigate the breakdown of lung tissue, highlighting the central role of this enzyme in the disease.

Moreover, this compound serves as a valuable tool in the development and validation of new therapeutic strategies aimed at targeting protease activity. By providing a well-characterized inhibitor, it allows for the screening of more potent and specific drug candidates and helps to establish the therapeutic potential of modulating elastase activity in various disease contexts.

Comparative Analysis with Endogenous Elastin Peptides and their Biological Roles

During the natural turnover or pathological degradation of elastin, various smaller peptides, known as endogenous elastin peptides (EPs), are generated. These EPs are not merely inert byproducts of degradation; they are biologically active molecules that can influence a variety of cellular processes, including cell proliferation, migration, and the inflammatory response.

A comparative analysis of Oleoyl-alanyl-alanyl-prolyl-valine amide with naturally occurring EPs reveals important structure-function relationships. The specific sequence of amino acids in these peptides determines their biological activity. For instance, the Valyl-Glycyl-Valyl-Alanyl-Prolyl-Glycine (VGVAPG) sequence, a well-studied EP, is known to interact with the elastin receptor complex and trigger downstream signaling.

Oleoyl-alanyl-alanyl-prolyl-valine amide, with its distinct sequence, may elicit different cellular responses compared to endogenous EPs. Research in this area focuses on how variations in peptide sequence and the presence of the oleoyl (B10858665) group affect receptor binding affinity, signaling pathway activation, and ultimately, the physiological outcome. This comparative approach is crucial for understanding the diverse roles of elastin fragments in both maintaining tissue health and contributing to disease.

Table 1: Comparison of a Synthetic Peptide with an Endogenous Elastin Peptide

| Feature | Oleoyl-alanyl-alanyl-prolyl-valine amide | Valyl-Glycyl-Valyl-Alanyl-Prolyl-Glycine (VGVAPG) |

| Origin | Synthetic | Endogenous (derived from elastin degradation) |

| Primary Function in Research | Elastase inhibitor, research tool | Biologically active signaling molecule |

| Key Structural Feature | Oleoyl lipid group | Hexapeptide sequence from tropoelastin |

| Primary Interaction | Active site of certain elastases | Elastin Receptor Complex |

Potential as a Research Tool for Studying Elastase-Mediated Processes

The specific properties of Oleoyl-alanyl-alanyl-prolyl-valine amide make it an invaluable tool for in vitro and in vivo studies of elastase-mediated biological and pathological processes. Its ability to competitively inhibit elastase activity allows researchers to isolate and study the specific effects of this enzyme in complex biological systems.

In cell culture experiments, this peptide can be used to investigate the downstream consequences of inhibiting elastin degradation, such as changes in cell behavior, gene expression, and ECM organization. In animal models of disease, it can help to elucidate the role of elastases in the initiation and progression of pathologies characterized by excessive ECM breakdown.

Furthermore, by modifying the peptide, for instance, by attaching fluorescent tags or radioactive labels, it can be used to visualize the location of elastase activity within tissues or to quantify the binding of inhibitors to the enzyme. This versatility underscores the importance of Oleoyl-alanyl-alanyl-prolyl-valine amide as a fundamental research tool in the ongoing exploration of the extracellular matrix and its role in health and disease.

Advanced Research Directions and Future Perspectives for Oleoylalanyl Alanyl Prolyl Valine Amide

Utveckling av nya analoger med förbättrad biologisk aktivitet eller specificitet

Forskningen kring Oleoylalanyl-alanyl-prolyl-valin-amid har visat att även små strukturella modifieringar kan leda till betydande förbättringar i dess hämmande kapacitet mot elastas. En viktig strategi är modifieringen av peptidkedjans karboxylände. Studier har visat att omvandlingen av den terminala karboxylgruppen till en aldehyd avsevärt kan öka föreningens hämmande effekt på humant leukocytelastas. nih.gov Denna typ av modifiering representerar en lovande väg för att skapa mer potenta och (B1142175) specifika elastashämmare.

Framtida forskning kommer sannolikt att fokusera på att syntetisera och utvärdera ett bredare spektrum av analoger. Detta kan innefatta:

Substitution av aminosyror: Systematisk ersättning av aminosyrorna i peptidkedjan (alanin, prolin, valin) för att undersöka hur varje position påverkar bindningen till elastas och den övergripande aktiviteten.

Modifiering av oleoylgruppen: Undersökningar av hur förändringar i fettsyrakedjans längd, mättnadsgrad och förgrening påverkar löslighet, hudpenetration och biologisk aktivitet.

Konformationsbegränsningar: Införande av cykliska strukturer eller andra konformationsbegränsningar i peptidkedjan för att öka stabiliteten och affiniteten för målproteinet.

Målet med denna forskning är att utveckla andra generationens oleoylpeptidamider med överlägsna farmakokinetiska och farmakodynamiska egenskaper, vilket banar väg för mer effektiva tillämpningar.

Integration av "Omics"-teknologier för en omfattande mekanistisk förståelse

För att få en djupare förståelse för de cellulära och molekylära effekterna av Oleoylalanyl-alanyl-prolyl-valin-amid, vänder sig forskare nu till "omics"-teknologier såsom transkriptomik och proteomik. Dessa metoder möjliggör en storskalig analys av hur föreningen påverkar genuttryck och proteinnivåer i hudceller.

Transkriptomiska studier, till exempel med hjälp av mikromatriser eller RNA-sekvensering, kan avslöja vilka gener som upp- eller nedregleras i närvaro av oleoylpeptiden. nih.govresearchgate.netplos.org Detta kan ge insikter i de signalvägar som aktiveras eller hämmas, och identifiera nya, tidigare okända, verkningsmekanismer. Till exempel kan man undersöka om föreningen påverkar uttrycket av gener som är involverade i inflammation, sårläkning eller produktion av andra komponenter i den extracellulära matrisen. nii.ac.jp

Proteomiska analyser kan i sin tur identifiera och kvantifiera förändringar i proteinprofilen i hudceller som behandlats med föreningen. Detta kan bekräfta de transkriptomiska fynden på proteinnivå och ge ytterligare information om hur föreningen påverkar cellulära processer.

Genom att integrera data från dessa "omics"-studier kan forskare bygga en mer komplett bild av de biologiska effekterna av Oleoylalanyl-alanyl-prolyl-valin-amid, vilket kan leda till nya hypoteser och forskningsinriktningar.

Innovativa in vitro- och ex vivo-modellsystem för effektbedömning

För att utvärdera effekten av Oleoylalanyl-alanyl-prolyl-valin-amid och dess analoger under förhållanden som bättre efterliknar mänsklig hud, används alltmer avancerade in vitro- och ex vivo-modeller. Dessa modeller erbjuder ett etiskt och vetenskapligt robust alternativ till djurförsök.

Rekonstruerad mänsklig epidermis (RHE): Dessa tredimensionella cellkulturer består av mänskliga keratinocyter som har differentierat till att bilda en flerskiktad epidermis som liknar den i mänsklig hud. RHE-modeller kan användas för att studera hudpenetration, irritation och effekten av oleoylpeptiden på epidermal differentiering och barriärfunktion.

Hudexplantat: Små bitar av mänsklig hud, som erhållits från kirurgiska ingrepp, kan hållas vid liv i kultur under en begränsad tid. Dessa ex vivo-modeller innehåller alla hudens lager, inklusive dermis med fibroblaster, kollagen och elastinfibrer, vilket gör dem idealiska för att studera föreningens effekt på den extracellulära matrisen och dess interaktioner med olika hudcellstyper. nih.gov Studier på hudexplantat kan ge värdefull information om hur föreningen påverkar hudens tjocklek, elasticitet och produktionen av viktiga strukturproteiner. nih.gov

Användningen av dessa avancerade modeller möjliggör en mer relevant och detaljerad bedömning av den potentiella kosmetiska och dermatologiska nyttan av Oleoylalanyl-alanyl-prolyl-valin-amid.

Utforskning av ytterligare biologiska mål utöver elastas

Även om den primära kända verkningsmekanismen för Oleoylalanyl-alanyl-prolyl-valin-amid är hämning av elastas, finns det en växande insikt om att dess biologiska effekter kan vara mer mångfacetterade. Framtida forskning kommer att inriktas på att identifiera och karakterisera ytterligare biologiska mål för denna lipopeptid.

Potentiella ytterligare mål inkluderar andra proteaser som är involverade i nedbrytningen av den extracellulära matrisen, såsom vissa matrixmetalloproteinaser (MMP) och katepsin G. Att förstå interaktionen med dessa enzymer kan ge en mer komplett bild av hur föreningen bidrar till att skydda hudens struktur och funktion.

Dessutom kan föreningen ha effekter som inte är direkt relaterade till proteashämning. Den kan till exempel påverka cellulära signalvägar som reglerar inflammation, cellproliferation och syntes av extracellulära matrixkomponenter. Utforskningen av dessa alternativa verkningsmekanismer kan öppna upp för nya tillämpningsområden för Oleoylalanyl-alanyl-prolyl-valin-amid.

Beräkningsbaserad design och optimeringsstrategier för oleoylpeptidamider

Beräkningsmetoder spelar en allt viktigare roll i utvecklingen av nya bioaktiva peptider. För oleoylpeptidamider kan dessa strategier användas för att påskynda och rationalisera designprocessen.

Molekylär dockning: Denna teknik simulerar hur en molekyl, i detta fall en oleoylpeptid, binder till ett målprotein, såsom elastas. Genom att förutsäga bindningsaffiniteten och interaktionerna på atomnivå kan forskare virtuellt screena stora bibliotek av potentiella analoger och identifiera de mest lovande kandidaterna för syntes och experimentell testning. nih.gov

Kvantitativa struktur-aktivitetssamband (QSAR): QSAR-modeller är matematiska ekvationer som relaterar den kemiska strukturen hos en serie föreningar till deras biologiska aktivitet. Genom att analysera data från befintliga oleoylpeptider kan QSAR-modeller utvecklas för att förutsäga aktiviteten hos nya, ännu ej syntetiserade, analoger. Detta kan vägleda designen av nya föreningar med förbättrad effekt.

Dessa beräkningsverktyg, i kombination med experimentell validering, erbjuder en kraftfull plattform för att optimera strukturen hos Oleoylalanyl-alanyl-prolyl-valin-amid och dess analoger för att uppnå maximal biologisk effekt.

| Inhibitor | Ki (μM) mot humant leukocytelastas |

| Oleoyl-alanyl-alanyl-prolyl-valin | 3.0 nih.gov |

| Oleoyl-alanyl-alanyl-prolyl-alaninal | 0.7 nih.gov |

| Förening |

| Oleoylalanyl-alanyl-prolyl-valine amide |

| Alanin |

| Prolin |

| Valin |

| Oleoyl-alanyl-alanyl-prolyl-alaninal |

| Katepsin G |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oleoylalanyl-alanyl-prolyl-valine amide, and what yield optimization strategies are recommended?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, with Fmoc/t-Bu chemistry for sequential coupling of amino acids. Oleoylation is performed post-cleavage using oleoyl chloride in anhydrous DCM with Hünig’s base . Yield optimization includes:

- Monitoring coupling efficiency via Kaiser tests.

- Adjusting reaction stoichiometry (e.g., 3:1 molar ratio of oleoyl chloride to peptide).

- Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for structural validation of this peptide?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight confirmation (e.g., observed [M+H]+ at m/z 705.4) .

- NMR : 2D NMR (COSY, NOESY) to resolve backbone conformation and oleoyl chain positioning .

- Circular Dichroism (CD) : To assess secondary structure stability under varying pH/temperature .

Q. How can researchers design in vitro assays to evaluate its tissue-regenerative properties?

- Methodological Answer : Use fibroblast or osteoblast cell lines (e.g., NIH/3T3, MC3T3-E1) with:

- Proliferation Assays : MTT or BrdU incorporation, testing concentrations 0.1–100 μM.

- Migration Assays : Scratch-wound models with time-lapse imaging.

- Gene Expression : qPCR for collagen I/III, TGF-β1 .

Advanced Research Questions

Q. How to resolve contradictory data on its receptor binding specificity across studies?

- Methodological Answer : Discrepancies may arise from:

- Receptor Heterogeneity : Use siRNA knockdown (e.g., integrin αVβ3 vs. GPCRs) to isolate targets .

- Binding Assay Conditions : Compare SPR (surface plasmon resonance) with radioligand binding (e.g., ³H-labeled peptide) under varying ionic strengths .

- Data Normalization : Include internal controls (e.g., scrambled peptide) to account for nonspecific interactions .

Q. What computational strategies predict its stability in physiological environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate peptide behavior in lipid bilayers (CHARMM36 force field) to predict oleoyl chain interactions .

- Enzymatic Degradation Models : Use tools like PeptideCutter to identify protease-sensitive sites (e.g., trypsin cleavage at arginine residues) .

- Free Energy Calculations : Estimate ΔG of unfolding via metadynamics .

Q. How to address discrepancies between in vitro efficacy and in vivo pharmacokinetics?

- Methodological Answer :

- Bioavailability Enhancement : Formulate with PEGylation or lipid nanoparticles to improve plasma half-life .

- Tissue Penetration Analysis : Use fluorescently labeled peptide (e.g., FITC conjugation) in animal models with confocal microscopy .

- Metabolite Profiling : LC-MS/MS to identify degradation products in serum vs. cell lysates .

Data Analysis & Experimental Design

Q. What statistical frameworks are suitable for dose-response studies with nonlinear effects?

- Methodological Answer :

- Hill Equation Modeling : Fit sigmoidal curves (variable slope) to EC50/IC50 data.

- ANOVA with Tukey’s Post Hoc : Compare multiple dose groups (e.g., 0.1, 1, 10 μM).

- Bootstrap Resampling : Estimate confidence intervals for low-n replicates .

Q. How to design controls for specificity in signal transduction studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.